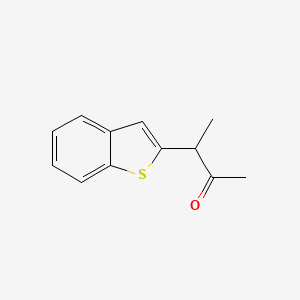

3-(1-Benzothiophen-2-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-Benzothiophen-2-yl)butan-2-one” is a chemical compound with the molecular formula C12H12OS . It is also known by its synonyms "2-Butanone, 3-benzo[b]thien-2-yl-" .

Molecular Structure Analysis

The molecular structure of “3-(1-Benzothiophen-2-yl)butan-2-one” consists of 12 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 204.29 .Scientific Research Applications

Antimicrobial Applications

Benzothiophene derivatives, including 3-(1-Benzothiophen-2-yl)butan-2-one, have shown promise in antimicrobial research. They have been tested against various microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Some derivatives have displayed high antibacterial activity, particularly against S. aureus, suggesting potential use in developing new antibacterial agents .

Antifungal Properties

In the realm of antifungal research, certain benzothiophene compounds have demonstrated potential as antifungal agents. This is particularly relevant for current fungal diseases, where there is a constant need for novel treatments due to the evolving resistance of fungi to existing medications .

Antioxidant Capacity

The antioxidant properties of benzothiophene derivatives are noteworthy. Some compounds have shown high antioxidant capacities, surpassing those of known antioxidants like trolox. This indicates a potential application in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Benzothiophene derivatives have been recognized for their anti-inflammatory effects. This makes them candidates for the development of new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases .

Anticancer Research

The structural versatility of benzothiophene derivatives allows them to be used as raw materials in the synthesis of anticancer agents. Their ability to inhibit cancer cell growth makes them valuable in the search for new cancer therapies .

Anti-atherosclerotic Agents

Some benzothiophene compounds are used in the synthesis of anti-atherosclerotic agents. Atherosclerosis is a condition characterized by the hardening and narrowing of the arteries, and new treatments are in high demand .

Metal Complexing Agents

Benzothiophene derivatives can act as metal complexing agents. This application is significant in the field of material science, where these compounds can be used to develop new materials with specific properties .

Development of Insecticides

The use of benzothiophene derivatives in the development of insecticides represents another application. Their effectiveness in this field could lead to the creation of new, more efficient insecticides .

Mechanism of Action

Target of Action

The primary targets of 3-(1-Benzothiophen-2-yl)butan-2-one are currently unknown. This compound is a derivative of benzothiophene, a class of compounds known for their diverse biological and pharmacological properties . .

Biochemical Pathways

Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors . .

Result of Action

Some benzothiophene derivatives have shown antimicrobial properties and high antioxidant capacities . .

properties

IUPAC Name |

3-(1-benzothiophen-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONODQNXGPGXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzothiophen-2-yl)butan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)